
Miconazole
Overview
Description
Miconazole is a synthetic imidazole antifungal agent widely used to treat superficial and systemic fungal infections. It inhibits fungal cytochrome P450 (CYP51), disrupting ergosterol biosynthesis, a critical component of fungal cell membranes . Beyond its antifungal properties, this compound exhibits unique pharmacological effects, such as modulating osteoclast activity to inhibit hydroxyapatite resorption and enhancing oxidative stress in Candida albicans during photodynamic therapy . Its broad-spectrum activity, low resistance development , and multifunctional mechanisms make it a benchmark for comparing newer antifungal agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Miconazole is synthesized using 2,4-dichloro-2’-chlorinated phenethyl alcohol, imidazole, and 2,4-dichlorobenzyl chloride as raw materials. The reaction is conducted in an ionic liquid medium at temperatures ranging from 10 to 100 degrees Celsius. After the reaction, the mixture is cooled, and the pH is adjusted to 1-3 using a nitrate aqueous solution. The product is then separated, concentrated, and recrystallized to obtain this compound nitrate .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of advanced equipment to ensure high yield and purity. The ionic liquid used in the reaction can be recycled, making the process environmentally friendly .
Chemical Reactions Analysis
Primary Mechanism of Action
Miconazole inhibits cytochrome P-450 dependent 14α-demethylase , a key enzyme in fungal ergosterol biosynthesis. This disruption prevents the conversion of lanosterol to ergosterol, leading to ergosterol depletion and accumulation of biosynthetic intermediates . The resulting membrane fluidity changes reduce amino acid transport and fungal viability .
Structural Impact :
- Ergosterol Depletion : this compound-grown Candida albicans cells show a 66% reduction in ergosterol content, causing a 30% increase in membrane order .
- Intermediate Accumulation : Lanosterol and other precursors build up due to enzymatic inhibition .
Metabolic Pathways
This compound undergoes hepatic metabolism via human liver microsomes (HLM) , generating seven novel metabolites through hydroxylation and oxidation .
Electrochemical Simulation :
- Screen-printed electrodes (SPEs) replicate HLM reactions, enabling rapid identification of metabolites like M1 (hydroxylated imidazole) .
Complexation with Metal Ions
This compound forms silver(I) complexes with enhanced antifungal activity compared to free this compound. Key complexes include :
Structural Insights :
- The imidazole moiety coordinates with silver ions, stabilizing the complexes .
- Crystallographic data reveal distinct orientations of dichlorophenyl rings in nitrate vs. hexafluoroantimonate complexes .
Synergistic Interactions
Combination with domiphen bromide (DB) enhances antifungal efficacy by increasing membrane permeability . This interaction disrupts fungal membrane integrity, potentiating this compound’s ergosterol depletion effects .
Mechanistic Data :
- DB-induced permeability increases this compound uptake, leading to a 40% reduction in Candida albicans biofilm viability .
Additional Biochemical Effects
This compound exhibits anti-inflammatory properties by modulating macrophage phenotypes and reducing pro-inflammatory cytokines . This involves redox-sensitive pathways, with this compound inhibiting reactive oxygen species (ROS) production .
Scientific Research Applications
Antifungal Treatments
Miconazole is primarily utilized for treating superficial fungal infections, including:
- Dermatophyte Infections : Effective against conditions like athlete's foot, jock itch, and ringworm.
- Candidiasis : Used for localized infections such as vaginal candidiasis and oral thrush.
- Nail Infections : Effective in treating onychomycosis (nail fungus).
Clinical Efficacy
A study demonstrated that this compound nitrate formulated as a nanoemulgel showed superior antifungal activity against Candida albicans compared to conventional creams. The nanoemulgel formulation achieved a cumulative drug release of 29.67% after 6 hours, significantly outperforming commercial products like Daktazol cream .
Innovative Formulations
Recent research has focused on enhancing the delivery and efficacy of this compound through innovative formulations:
- Nanoemulsions and Nanoemulgels : These formulations improve skin penetration and drug release profiles. For instance, a study highlighted that a 0.4% Carbopol-based nanoemulgel provided the highest release rates and antifungal activity .
- Oral Patches : this compound oral patches have shown promise in preventing oral candidiasis in patients undergoing radiotherapy for head and neck cancers .
Combination Therapies
This compound has been explored in combination with other therapies to enhance its antifungal effects:
- Photodynamic Therapy (PDT) : this compound can increase the efficacy of PDT against Candida albicans by inducing reactive oxygen species (ROS), which enhances microbial killing while minimizing damage to host tissues . This multi-faceted approach could be beneficial in treating resistant fungal infections.
Case Study 1: Oral Candidiasis Prevention
A multicenter study evaluated the effectiveness of this compound oral patches in preventing oral candidiasis in patients receiving radiotherapy. The results indicated a significant reduction in infection rates among those treated with this compound compared to controls .
Case Study 2: Treatment of Vaginal Candidiasis
Clinical trials have demonstrated that this compound is effective as a first-line treatment for vaginal candidiasis, with high patient satisfaction rates and minimal side effects reported .
Summary Table of this compound Applications
Mechanism of Action
Miconazole exerts its antifungal effects by inhibiting the enzyme CYP450 14α-lanosterol demethylase. This inhibition disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes. The disruption leads to increased cell membrane permeability, causing leakage of cellular contents and ultimately cell death .
Comparison with Similar Compounds
Miconazole is compared to other azoles (imidazoles, triazoles) and structurally distinct antifungals. Key findings are summarized below:
Imidazole Derivatives
- Econazole : In experimental coccidioidomycosis, this compound and econazole showed comparable efficacy, but econazole required higher doses for similar therapeutic effects. Both drugs target CYP51, but this compound has additional inhibitory effects on adrenal 21-hydroxylase, which may influence systemic corticosteroid synthesis .
- Ketoconazole : Unlike this compound, ketoconazole primarily inhibits 17-hydroxylase, reducing cortisol synthesis. At 10⁻⁶ M, this compound suppresses 21-hydroxylase, while ketoconazole stimulates progesterone release, indicating divergent metabolic impacts .
- R34000 (Dioxolane Imidazole) : In murine coccidioidomycosis, R34000 demonstrated superior survival rates (75%) compared to this compound (50%) at equivalent doses, suggesting structural modifications (dioxolane substitution) enhance efficacy .
Triazole Derivatives
- 1,2,3-Triazole-Carbohydrazides : Compound 74 (MIC ≤ 3.9 µg/mL) showed twofold greater activity than this compound (MIC ≤ 7.8 µg/mL) against Candida parapsilosis and C. albicans. Structural optimization of the triazole core improved target affinity .
Triazine Derivatives
Novel 2-(alkynyl)-4,6-dimethoxy-1,3,5-triazines (4a–4l) were synthesized and compared to this compound:
Compound | Activity Against C. albicans (MIC, µg/mL) | Activity Against A. niger (MIC, µg/mL) |
---|---|---|
This compound | 25 | 12.5 |
4c | 25 (equipotent) | 12.5 (equipotent) |
4d | 25 (equipotent) | 25 (less potent) |
Compound 4i matched this compound’s activity against C. albicans and Fusarium oxysporum, highlighting triazines as promising scaffolds .
Plant-Derived Antifungals
- Piper Species Compounds: N-[7-(3′,4′-methylenedioxyphenyl)-2(Z),4(Z)-heptadienoyl]pyrrolidine (Compound 11) exhibited one-eighth the activity of this compound against Cladosporium sphaerospermum. Structural differences in the amide moiety reduced potency compared to synthetic azoles .
Structural Analogs
- Benzimidazole Derivatives : Replacing this compound’s imidazole ring with benzimidazole (e.g., 1-[2-(3,4-dichlorobenzyloxy)-2-phenylethyl]-1H-benzimidazole) shifted activity toward antibacterial effects, underscoring the imidazole ring’s importance for antifungal specificity .
Mechanistic and Pharmacokinetic Distinctions
Enzyme Inhibition Profiles :
Compound Primary Target Enzyme IC₅₀/Concentration This compound 21-Hydroxylase 10⁻⁶ M Ketoconazole 17-Hydroxylase 10⁻⁷–10⁻⁶ M Etomidate 11β-Hydroxylase 10⁻⁸ M These differences influence clinical use; this compound’s adrenal enzyme inhibition may limit long-term systemic administration .
Biological Activity
Miconazole is a broad-spectrum antifungal agent that belongs to the azole class of antifungals. It is primarily used for the treatment of various fungal infections, particularly those caused by Candida species and dermatophytes. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and interactions with other medications.
This compound exerts its antifungal effects primarily through the inhibition of the enzyme CYP450 14α-lanosterol demethylase . This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The inhibition leads to:
- Altered Ergosterol Production : Disruption in ergosterol synthesis results in compromised cell membrane integrity and permeability, causing leakage of cations and proteins .
- Increased Reactive Oxygen Species (ROS) : this compound also inhibits fungal peroxidase and catalase, leading to elevated levels of ROS within fungal cells, which can induce apoptosis .
- Quorum Sensing Inhibition : The drug raises intracellular farnesol levels, which interferes with quorum sensing in Candida, preventing the transition from yeast to mycelial forms and biofilm formation .
Efficacy in Clinical Settings
This compound is commonly used in both topical and systemic formulations. Its effectiveness has been evaluated in various clinical trials:
Case Study: Onychomycosis Treatment
A randomized double-blind placebo-controlled trial assessed the efficacy of topical this compound versus placebo for treating mild to moderately severe onychomycosis.
- Participants : 193 patients were recruited, with 111 meeting study criteria.
- Results : None of the participants receiving this compound achieved a complete clinical or mycological cure compared to two in the placebo group. The odds ratios indicated that this compound was less effective than placebo for both mycological (OR 0.25) and clinical improvement (OR 0.26) at six months .
Comparative Analysis
In another study comparing this compound with a new antifungal agent (LF5), both treatments showed high rates of microbiological eradication of Candida spp., but this compound did not demonstrate superior efficacy over LF5 .
Pharmacokinetics and Absorption
This compound is minimally absorbed when applied topically, which limits systemic side effects. However, oral formulations can lead to significant systemic absorption:
- A single oral dose of 50 mg resulted in measurable plasma levels, indicating that while topical use is generally safe, caution is warranted with systemic administration due to potential interactions with other drugs .
Drug Interactions
This compound has been documented to interact with warfarin, a commonly used anticoagulant. Several case reports have highlighted serious complications arising from this interaction:
- One case involved an elderly patient whose INR (International Normalized Ratio) rose dramatically from stable levels to 21.4 after starting topical this compound cream. The patient experienced significant bleeding complications requiring hospitalization and treatment with fresh frozen plasma .
Summary of Biological Activity
Biological Activity | Details |
---|---|
Primary Mechanism | Inhibition of CYP450 14α-lanosterol demethylase |
Effects on Fungi | Disrupted cell membrane integrity; increased ROS; inhibited quorum sensing |
Efficacy | Limited success against onychomycosis; comparable efficacy to newer agents in some studies |
Drug Interactions | Significant interactions with warfarin leading to increased bleeding risk |
Q & A
Basic Research Questions
Q. How should researchers design a preclinical study to evaluate miconazole’s neuroprotective effects in Alzheimer’s disease (AD) models?
- Methodological Answer :
- Population : Use transgenic APP/PS1 mice (modeling AD-like pathology) with age-matched wild-type controls .
- Intervention : Administer this compound at varying doses (e.g., 10–50 mg/kg) via intraperitoneal injection, ensuring pharmacokinetic consistency .
- Outcomes : Measure myelination markers (e.g., myelin basic protein) in the medial prefrontal cortex (mPFC) and behavioral outcomes (e.g., cooperative ability tests) .
- Controls : Include vehicle-treated groups and positive controls (e.g., known remyelination agents).
- Ethics : Follow institutional guidelines for animal welfare, including sample size justification to minimize animal use .
Q. What standardized protocols exist for assessing this compound’s antifungal efficacy in experimental models?
- Methodological Answer :
- In vitro : Conduct broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp. Use RPMI 1640 medium and spectrophotometric readings for consistency .
- In vivo : Employ murine candidiasis models, monitoring fungal burden in kidneys via colony-forming unit (CFU) counts. Standardize animal housing conditions to reduce environmental variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s anti-inflammatory effects across different neurological models?
- Background : this compound reduced neuroinflammation in epilepsy and lipopolysaccharide-induced models but showed no effect in APP/PS1 mice with chronic Aβ accumulation .
- Methodological Approach :
- Comparative Analysis : Systematically compare dosing regimens, treatment durations, and disease-stage specificity across studies. For example, transient vs. chronic inflammation models may require distinct mechanistic evaluations .
- Omics Integration : Perform transcriptomic profiling (RNA-seq) of glial cells post-treatment to identify context-dependent pathways (e.g., NLRP3 inflammasome vs. TGF-β signaling) .
- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., species differences, Aβ pathology severity) .
Q. What advanced statistical methods are appropriate for analyzing this compound’s dose-response relationships in heterogeneous populations?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) to estimate EC₅₀ values and maximal efficacy .
- Mixed-Effects Models : Account for inter-individual variability in preclinical data (e.g., sex differences in drug metabolism) .
- Sensitivity Analysis : Test robustness of conclusions by varying assumptions (e.g., outlier exclusion criteria) .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies between this compound’s in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma and tissue concentrations of this compound to correlate exposure with effect. Adjust formulations (e.g., nanoparticle encapsulation) to improve blood-brain barrier penetration .
- 3D Cell Culture Validation : Transition from 2D antifungal assays to 3D organoid models to better mimic in vivo tissue complexity .
Q. Experimental Design and Reporting
Q. What ethical and methodological considerations are critical when translating this compound research to clinical trials?
- Methodological Answer :
- PICO Framework : Define Population (e.g., early-stage AD patients), Intervention (oral/intravenous this compound), Comparison (placebo/standard care), and Outcomes (cognitive scores, MRI-based myelination metrics) .
- Adverse Event Monitoring : Design protocols for real-time toxicity tracking (e.g., liver function tests) given this compound’s known hepatotoxicity .
Q. Tables for Methodological Reference
Q. Key Guidelines
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBLEWFAAKGYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22832-87-7 (nitrate) | |
Record name | Miconazole [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023319 | |
Record name | Miconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Miconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.63e-04 g/L | |
Record name | Miconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22916-47-8 | |
Record name | Miconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22916-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miconazole [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01110 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | miconazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Miconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Miconazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NNO0D7S5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Miconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
159 - 163 °C | |
Record name | Miconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01110 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Miconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.